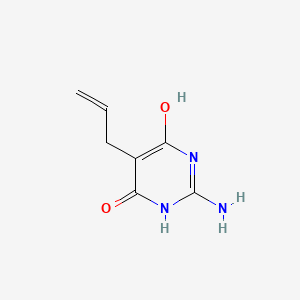
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
准备方法
The synthesis of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves several steps. One common method is the reaction of ethyl acetoacetate with guanidine nitrate in the presence of sodium ethoxide, followed by the addition of propenyl bromide . The reaction conditions typically involve heating under reflux for several hours, followed by purification through recrystallization.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated purification systems to increase yield and purity.
化学反应分析
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, using reagents such as alkyl halides or acyl chlorides, to form substituted pyrimidine derivatives.
科学研究应用
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of nucleic acids and their analogs, as it can mimic the structure of natural nucleotides.
Industry: It is used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
相似化合物的比较
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one can be compared with other pyrimidine derivatives, such as:
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a similar structure but with a methyl group instead of a propenyl group, leading to different chemical and biological properties.
2-amino-4,6-dihydroxypyrimidine:
The uniqueness of this compound lies in its propenyl group, which provides additional sites for chemical modification and potential interactions with biological targets.
生物活性
2-Amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, a pyrimidine derivative with the molecular formula C₇H₈N₄O, has garnered attention for its potential therapeutic applications in medicinal chemistry. This compound features a unique combination of functional groups that contribute to its biological activity, making it a subject of various pharmacological studies.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Pyrimidine ring : Central to its activity.
- Amino group : Contributes to hydrogen bonding.
- Hydroxy group : Enhances solubility and reactivity.
- Propene side chain : Imparts unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 167.17 g/mol |
| Density | 1.43 g/cm³ |
| LogP | 0.367 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 2 |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.0048 |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokines, which are critical in inflammatory responses. In vitro studies indicated that treatment with this compound significantly decreased levels of IL-6 and TNF-alpha in cell cultures .
The biological activity of this compound is thought to be mediated through its interaction with biological macromolecules such as proteins and nucleic acids. The presence of the amino and hydroxy groups allows for hydrogen bonding with target enzymes or receptors, potentially inhibiting their activity.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related pyrimidine derivatives, highlighting the importance of structural modifications in enhancing biological activity:
- Synthesis via Diketene Reactions : Researchers have synthesized various substituted pyrimidines using diketene reactions with guanidine derivatives, leading to compounds with improved biological profiles.
- Comparative Studies : A comparative analysis with structurally similar compounds revealed that the unique propene side chain in this compound significantly enhances its antimicrobial activity compared to other pyrimidine derivatives .
属性
IUPAC Name |
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHFUXYYSUSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














